molecular formula C22H42N2O5 B13650983 (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid; N-cyclohexylcyclohexanamine

(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid; N-cyclohexylcyclohexanamine

Cat. No.: B13650983
M. Wt: 414.6 g/mol
InChI Key: FWRIXWOUYCASFG-UHFFFAOYSA-N
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Description

N-cyclohexylcyclohexanamine;(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a cyclohexylamine group and a butanoic acid derivative. Its molecular formula is C26H49N3O6, and it has a molecular weight of 499.69 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylcyclohexanamine;(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid typically involves multiple steps. One common method includes the protection of amino groups using tert-butoxycarbonyl (Boc) groups, followed by the coupling of cyclohexylamine with the protected amino acid derivative . The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-cyclohexylcyclohexanamine;(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexylcyclohexanamine;(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is unique due to its combination of cyclohexylamine and butanoic acid moieties, which confer specific chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C22H42N2O5

Molecular Weight

414.6 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C12H23N.C10H19NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)16-9(14)11-7(8(12)13)5-6-15-4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,11,14)(H,12,13)

InChI Key

FWRIXWOUYCASFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCOC)C(=O)O.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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